molecular formula C9H10F4O2 B14443999 Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate CAS No. 74277-74-0

Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate

Cat. No.: B14443999
CAS No.: 74277-74-0
M. Wt: 226.17 g/mol
InChI Key: RPXUQZFTDRLIEG-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate typically involves the reaction of prop-2-en-1-yl alcohol with 2-fluoro-2-(trifluoromethyl)pent-4-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate exerts its effects involves interactions with various molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl acetate: Similar in structure but lacks the fluorine and trifluoromethyl groups.

    2-Fluoro-2-(trifluoromethyl)pent-4-enoic acid: Contains the same fluorine and trifluoromethyl groups but lacks the ester linkage.

    Prop-2-en-1-yl 2-fluoroacetate: Similar ester structure but with a simpler fluorinated group

Uniqueness

Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to its analogs .

Properties

CAS No.

74277-74-0

Molecular Formula

C9H10F4O2

Molecular Weight

226.17 g/mol

IUPAC Name

prop-2-enyl 2-fluoro-2-(trifluoromethyl)pent-4-enoate

InChI

InChI=1S/C9H10F4O2/c1-3-5-8(10,9(11,12)13)7(14)15-6-4-2/h3-4H,1-2,5-6H2

InChI Key

RPXUQZFTDRLIEG-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)OCC=C)(C(F)(F)F)F

Origin of Product

United States

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